molecular formula C12H9NO B13120044 2-Ethynyl-8-methoxyquinoline

2-Ethynyl-8-methoxyquinoline

Cat. No.: B13120044
M. Wt: 183.21 g/mol
InChI Key: HYCCALXMBDCJSC-UHFFFAOYSA-N
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Description

2-Ethynyl-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the second position and a methoxy group at the eighth position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-8-methoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the palladium-catalyzed cross-coupling reaction between 2-bromo-8-methoxyquinoline and an ethynyl reagent. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-8-methoxyquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-8-methoxyquinoline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-ethynyl-8-methoxyquinoline

InChI

InChI=1S/C12H9NO/c1-3-10-8-7-9-5-4-6-11(14-2)12(9)13-10/h1,4-8H,2H3

InChI Key

HYCCALXMBDCJSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C#C

Origin of Product

United States

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